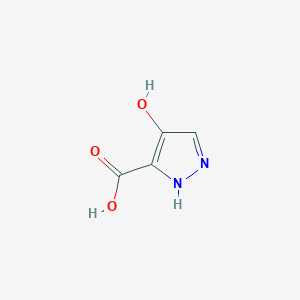

4-Hydroxy-1h-pyrazole-3-carboxylic acid

Description

Historical Context and Evolution of Pyrazole (B372694) Carboxylic Acid Chemistry

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a compound containing this five-membered heterocyclic ring with two adjacent nitrogen atoms. hilarispublisher.com The fundamental synthesis of pyrazoles often involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. youtube.commdpi.com This foundational reaction has been adapted and refined over the decades to produce a vast array of substituted pyrazoles.

The introduction of a carboxylic acid functional group onto the pyrazole ring created the class of pyrazole carboxylic acids, which have been recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The evolution of this area of chemistry has seen the development of numerous synthetic methodologies to introduce various substituents onto the pyrazole core, thereby modulating the electronic and steric properties of the resulting molecules to suit specific applications.

Foundational Principles of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid as a Heterocyclic Scaffold

The chemical behavior of this compound is dictated by the interplay of its pyrazole ring and its hydroxyl and carboxylic acid functional groups. The pyrazole ring itself is an aromatic system, which confers a degree of stability to the molecule. The presence of two nitrogen atoms provides sites for hydrogen bonding and potential coordination with metal ions.

The hydroxyl group at the 4-position and the carboxylic acid at the 3-position are key to its function as a versatile scaffold. The carboxylic acid group can undergo typical reactions such as esterification and amidation, allowing for the covalent attachment of other molecular fragments. The hydroxyl group can also be derivatized, or it can influence the electronic properties of the pyrazole ring through resonance and inductive effects. The specific reactivity and properties of this compound, however, are not extensively detailed in publicly available literature, with research tending to focus on its more complex derivatives.

Overview of Academic Research Trajectories and Significance in Organic Synthesis

Academic research specifically focused on this compound is limited. However, its importance as a synthetic intermediate is highlighted in patent literature. For instance, a patent describes the use of this compound in the synthesis of (±)-4-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-1H-pyrazole-3-carboxamide, indicating its role as a reactant in the preparation of more complex, potentially bioactive molecules. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-6-3(2)4(8)9/h1,7H,(H,5,6)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDBGXAWFUEJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 1h Pyrazole 3 Carboxylic Acid and Its Precursors

Classical Approaches to 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Core Synthesis

The foundational methods for constructing the pyrazole (B372694) ring often involve the cyclocondensation of a C3 fragment with a hydrazine (B178648) derivative. These classical routes are valued for their simplicity and the use of readily available starting materials.

The most traditional and widely recognized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govjk-sci.com This reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com When a nonsymmetrical β-diketone is used with a monosubstituted hydrazine, the reaction can lead to a mixture of two regioisomers. researchgate.netnih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine. researchgate.netnih.gov For instance, the reaction between aryl or heteroarylhydrazines and fluorinated β-diketones can yield a variety of trifluoromethylpyrazoles. cdnsciencepub.com

The reaction mechanism is considered complex, with the key intermediate being a 3,5-dihydroxypyrazolidine. researchgate.net The dehydration of this intermediate is thought to be the kinetically controlled step that determines the final isomer ratio. researchgate.netcdnsciencepub.com

Table 1: Examples of Pyrazole Synthesis from β-Diketones and Hydrazines

| β-Diketone Reactant | Hydrazine Reactant | Product(s) | Key Findings | Reference |

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | 1-phenyl-3-methyl-5-pyrazolone | First synthesis of a pyrazole derivative by Knorr in 1883. | hilarispublisher.com |

| 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | Mixture of two regioisomeric pyrazoles | Demonstrates the formation of regioisomers with unsymmetrical diketones. | mdpi.com |

| 1,3-Diketones | Hydrazine | 4H-pyrazoles | A well-established route proceeding through a 4H-pyrazol-1-ium intermediate. | researchgate.net |

An alternative classical approach involves the use of cyclic oxalyl compounds, such as furan-2,3-diones. These compounds react with hydrazines to form pyrazole derivatives. Specifically, the reaction of furan-2,3-diones with various hydrazines can yield pyrazole-3-carboxylic acid-hydrazides. researchgate.net For example, the condensation of 5-phenyl-2,3-dihydrofuran-2,3-dione with hydrazones has been used to synthesize derivatives of pyrazole-3-carboxylic acid. researchgate.net This method provides a direct route to pyrazoles with a carboxylic acid functionality or its derivative at the 3-position.

Another related method involves the one-pot cyclization of hydrazone dianions with diethyl oxalate (B1200264) to afford pyrazole-3-carboxylates in good yields. mdpi.com

Multi-component reactions (MCRs) offer a significant advantage in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. organic-chemistry.orgbeilstein-journals.org

A common three-component approach involves the coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones. acs.org This reaction proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a transition-metal-free oxidative aromatization sequence, often using molecular oxygen as a green oxidant. acs.org This method is operationally simple and provides high yields of polyfunctional pyrazoles. acs.org

Another notable MCR is the four-component synthesis of pyrano[2,3-c]pyrazoles from ethyl acetoacetate, hydrazine hydrate (B1144303), an aldehyde, and malononitrile. These reactions are often catalyzed by simple organic molecules like piperidine (B6355638) or taurine (B1682933). nih.gov

Table 2: Overview of Multi-component Reactions for Pyrazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-component | Aldehydes, 1,3-dicarbonyls, Tosyl hydrazones | K2CO3, heat | 3,4,5-Trisubstituted pyrazoles | acs.org |

| Three-component | Enaminones, Hydrazines, Aryl halides | Copper | 1,3-Substituted pyrazoles | nih.gov |

| Four-component | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Four-component | Hydrazine hydrate, Arylidene malononitrile, Cyclohexyl isothiocyanate | HAp/ZnCl2 | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

Contemporary and Innovative Synthetic Routes to this compound

Modern synthetic strategies focus on achieving higher regioselectivity and introducing functional groups with greater precision, often employing advanced catalytic systems.

A significant challenge in the synthesis of substituted pyrazoles from unsymmetrical precursors is controlling the regioselectivity. nih.gov Contemporary research has focused on developing methodologies that provide a single regioisomer.

One effective strategy involves the use of trichloromethyl enones as starting materials. nih.gov The reaction of these enones with arylhydrazines can be directed to selectively form either the 1,3- or 1,5-regioisomer by choosing the appropriate form of the hydrazine. nih.govacs.org Using arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the corresponding free hydrazine base yields the 1,5-regioisomer exclusively. nih.govacs.org This method provides a one-pot, three-component regioselective protocol for preparing both isomers in moderate to excellent yields. nih.gov

Another approach to regioselective synthesis involves a novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. nih.govnih.gov This method consists of the acylation of hydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides with tert-butoxy-bis(dimethylamino)methane. nih.govnih.gov

Transition-metal catalysis has emerged as a powerful tool for C-H functionalization and the formation of heterocyclic rings. nih.gov In the context of pyrazole synthesis, copper-catalyzed reactions have shown particular promise. rsc.orgnih.gov

A novel and direct transformation of hydrazones to 4-acyloxy-1H-pyrazoles is achieved through a copper-catalyzed aerobic cascade reaction. rsc.orgnih.gov This process involves a regioselective olefinic C(sp²)-H bond cycloamination and acyloxylation in a single step under mild conditions. rsc.orgnih.gov Carboxylic acids are used as the acyloxylation reagents, allowing for the direct installation of an acyloxyl group at the 4-position of the pyrazole ring. rsc.orgnih.gov This method combines the formation of the pyrazole skeleton and its functionalization efficiently.

Furthermore, copper catalysts are employed in the hydroamination of cyclopropenes with pyrazoles, providing chiral N-cyclopropyl pyrazoles with high regioselectivity. nih.govescholarship.org While not directly producing the this compound core, these methods highlight the versatility of transition-metal catalysis in pyrazole chemistry. mdpi.com

One-Pot Synthetic Procedures

A notable one-pot synthesis for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids involves a sequence of a sterically hindered Claisen condensation, a Knorr pyrazole synthesis, and subsequent hydrolysis. organic-chemistry.orgsci-hub.se This approach utilizes readily available starting materials and circumvents the need for unstable 2,4-diketo ester intermediates that are often required in traditional multi-step syntheses. sci-hub.se The reaction can be mediated by reagents like sodium methoxide (B1231860) (MeONa) in the presence of lithium chloride (LiCl), which has been shown to stabilize intermediates and improve yields. organic-chemistry.org Optimization of reaction conditions, including the choice of alkoxide and the concentration of LiCl, has led to yields as high as 91%. organic-chemistry.org

Another example is the two-component reaction of phenyl hydrazine with dimethylacetylene dicarboxylate (DMAD) at reflux, which yields methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in a single step. mdpi.com These one-pot methods are often characterized by their operational simplicity and cost-effectiveness, making them suitable for broader applications. organic-chemistry.org The integration of several chemical transformations into a single pot is a key feature of these modern synthetic routes. rsc.org

| Reactants | Reagents/Catalysts | Key Steps in Sequence | Product Type | Yield | Reference |

| Alkylphenones, Diethyl oxalate, Arylhydrazines | MeONa/LiCl | Claisen Condensation, Knorr Reaction, Hydrolysis | 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | Moderate to Good (up to 91%) | organic-chemistry.org |

| Phenyl hydrazine, Dimethylacetylene dicarboxylate (DMAD) | Toluene/Dichloromethane (solvent) | Condensation/Cyclization | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Not specified | mdpi.com |

| Ketone, Diethyl oxalate, Arylhydrazine | Lithium tert-butoxide | Claisen Condensation, Knorr Reaction | 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylates | Moderate to Good | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of pyrazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to create more environmentally benign chemical processes. pharmacognosyjournal.net Key strategies include the use of solvent-free conditions, heterogeneous nanocatalysts, and aqueous reaction media.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically conducted by grinding the reactants together, sometimes with the aid of a catalyst, at ambient temperature. nih.govrsc.org This technique reduces pollution, lowers costs, and simplifies experimental procedures and product purification.

For instance, the synthesis of pyranopyrazole derivatives has been successfully achieved through a one-pot, four-component reaction under solvent-free grinding conditions at room temperature. nih.govrsc.org Another approach involves microwave-assisted solvent-free synthesis, which can dramatically reduce reaction times from hours to minutes while producing excellent yields. pharmacophorejournal.com The combination of solvent-free conditions with nanocatalysis further enhances the green credentials of these synthetic protocols. nih.govrsc.orgpharmacophorejournal.com

Utilization of Nanocatalysts (e.g., Nano-ZnO)

Nanocatalysis has emerged as a critical field in green organic synthesis due to the unique properties of nanomaterials, such as large surface area-to-volume ratios and high reactivity. taylorfrancis.com These catalysts are often required in smaller quantities, can be easily recovered and recycled, and facilitate reactions under mild conditions. taylorfrancis.comacs.org

Nano-zinc oxide (nano-ZnO) has been widely employed as an efficient, inexpensive, and reusable heterogeneous catalyst for the synthesis of pyrazole and pyranopyrazole derivatives. nanomaterchem.comsemanticscholar.org It effectively catalyzes multi-component reactions, leading to high product yields in short reaction times. nanomaterchem.comsemanticscholar.org The catalytic activity of nano-ZnO is attributed to its ability to activate carbonyl groups and facilitate key bond-forming steps in the reaction mechanism. nanomaterchem.com

Other nanocatalysts have also been developed for pyrazole synthesis, demonstrating the versatility of this approach. These include:

Ag/La-ZnO core-shell nanoparticles : Used for the synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions, offering high efficiency and reusability. nih.govrsc.org

Copper ferrite (B1171679) (CuFe₂O₄) : An efficient nanocatalyst for four-component reactions in water. nih.gov

Nano-titania (TiO₂) : Employed for the one-step synthesis of dihydropyrano-[2,3-c]-pyrazoles under solvent-free conditions. nih.gov

Nanosized magnesium oxide (MgO) : Performs well in aqueous media at room temperature for the synthesis of pyrazole derivatives. nih.gov

| Nanocatalyst | Reaction Type | Reaction Conditions | Key Advantages | Reference |

| Nano-ZnO | Four-component synthesis of pyranopyrazoles | Water, Room temperature | High yield, Short reaction time, Reusable, Eco-friendly | nanomaterchem.comsemanticscholar.org |

| Ag/La-ZnO core-shell | Four-component synthesis of pyranopyrazoles | Solvent-free, Grinding, Room temperature | High catalytic efficiency, Excellent yields, Operational simplicity | nih.govrsc.org |

| Copper Ferrite (CuFe₂O₄) | Four-component synthesis of pyranopyrazoles | Water, 60 °C | Excellent yields, Use of aqueous media | nih.gov |

| Nano-Titania (TiO₂) | Four-component synthesis of dihydropyrano-[2,3-c]-pyrazoles | Solvent-free, Room temperature | Excellent product yields | nih.gov |

| Nanosized MgO | Four-component synthesis of dihydropyrano-[2,3-c]-pyrazole | Aqueous media, Room temperature | High yields, Short reaction time | nih.gov |

Aqueous Media Reaction Systems

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. Synthesizing pyrazole derivatives in aqueous media aligns with these principles, often leading to simplified work-up procedures and reduced environmental impact. nih.gov

Several catalytic systems have been developed that function efficiently in water. For example, the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been achieved in water using catalysts like taurine or piperidine at room temperature or slightly elevated temperatures. nih.gov The reaction of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate in the presence of nano-ZnO in water also provides an efficient and green route to pyranopyrazoles. nanomaterchem.comsemanticscholar.org The high polarity of water can sometimes enhance reaction rates and selectivity, and in many cases, the product precipitates directly from the reaction mixture, allowing for easy separation by simple filtration. nih.gov

Mechanistic Insights into the Formation of the this compound Core

The formation of the pyrazole core, particularly in multi-component reactions, proceeds through a cascade of well-established organic reactions. A plausible mechanism for the formation of related pyranopyrazole scaffolds, often catalyzed by nanoparticles like ZnO, provides insight into the construction of the fundamental pyrazole ring. nanomaterchem.com

The process generally initiates with two concurrent condensation reactions:

Knoevenagel Condensation : An aldehyde reacts with an active methylene (B1212753) compound, such as malononitrile. The catalyst, for example nano-ZnO, facilitates this step by activating the aldehyde's carbonyl group and promoting the deprotonation of the malononitrile. nanomaterchem.comnih.gov This forms a vinyl-substituted intermediate (e.g., a 2-benzylidenemalononitrile). nih.gov

Formation of a Pyrazolone (B3327878) Intermediate : Concurrently, a β-ketoester like ethyl acetoacetate reacts with hydrazine hydrate to form a 5-pyrazolone intermediate. nanomaterchem.com

Following the formation of these initial intermediates, the reaction cascade continues: 3. Michael Addition : The 5-pyrazolone intermediate, acting as a nucleophile, attacks the electron-deficient double bond of the Knoevenagel adduct in a Michael addition reaction. nanomaterchem.com 4. Cyclization and Tautomerization : The resulting adduct then undergoes an intramolecular cyclization, followed by a tautomerization step, to yield the final, stable heterocyclic product. nanomaterchem.com

In simpler pyrazole syntheses, such as the Knorr reaction, the fundamental steps involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. sci-hub.se This is followed by an intramolecular cyclization and dehydration (or a similar elimination) to form the aromatic pyrazole ring. The regioselectivity of this reaction can be a challenge, as non-symmetrical dicarbonyl compounds can potentially lead to isomeric products. researchgate.net The specific reaction conditions and the nature of the substituents on both the dicarbonyl and hydrazine components dictate the final structure of the pyrazole.

Reactivity and Mechanistic Pathways of 4 Hydroxy 1h Pyrazole 3 Carboxylic Acid

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The electron density of the ring is generally highest at the C-4 position, making it the most common site for electrophilic attack in unsubstituted pyrazoles. scribd.comquora.com However, in 4-Hydroxy-1H-pyrazole-3-carboxylic acid, this position is already occupied by a hydroxyl group. The reactivity is therefore dictated by the directing effects of the existing substituents. The hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group, which in this ring system directs incoming electrophiles to the C-5 position. The carboxylic acid group at C-3 is a deactivating, meta-directing group, which also directs towards the C-5 position. Consequently, electrophilic substitution on the this compound ring is expected to occur regioselectively at the C-5 position.

Halogenation: The introduction of a halogen atom onto the pyrazole ring is a common electrophilic substitution reaction. For pyrazole and its derivatives, halogenation typically occurs at the C-4 position. researchgate.net Reagents such as N-halosuccinimides (NBS, NCS) are effective for this transformation under mild conditions. researchgate.net In the case of this compound, the C-4 position is blocked. The reaction mechanism involves the generation of an electrophilic halogen species which then attacks the electron-rich C-5 position of the pyrazole ring, guided by the activating effect of the C-4 hydroxyl group. This proceeds through a standard electrophilic aromatic substitution pathway involving the formation of a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. While direct halogenation of this specific molecule is not extensively detailed, the reaction of other 4-substituted pyrazoles and related hydroxy-aromatic systems follows this predictable pattern. nih.gov

Nitration: Nitration of the pyrazole ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. scribd.com For the parent pyrazole, this reaction yields 4-nitropyrazole. scribd.com For this compound, the nitronium ion will attack the C-5 position. The mechanism follows the canonical steps of electrophilic aromatic substitution: the π-electrons of the pyrazole ring attack the nitronium ion, forming a sigma complex. The positive charge in this intermediate is delocalized over the ring. A base (such as HSO₄⁻ or H₂O) then abstracts the proton from the C-5 position, leading to the formation of 5-nitro-4-hydroxy-1H-pyrazole-3-carboxylic acid and regeneration of the catalyst.

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt (Ar-N₂⁺) acts as a weak electrophile, reacting with an activated aromatic ring. wikipedia.org The this compound molecule, containing an electron-donating hydroxyl group, is an excellent coupling partner for such reactions. The hydroxyl group strongly activates the pyrazole ring, making it sufficiently nucleophilic to attack the diazonium cation.

The reaction is typically carried out in mild base. scribd.com The mechanism involves the attack of the electron-rich C-5 position of the 4-hydroxypyrazole ring on the terminal nitrogen of the diazonium salt. wikipedia.org This forms a resonance-stabilized cationic intermediate, which then loses a proton to yield the final azo-coupled product, an intensely colored azo dye. wikipedia.orgbilpubgroup.com Pyrazole and pyrazolone (B3327878) derivatives are frequently used in the synthesis of azo dyes due to their ability to form stable, conjugated systems. nih.govmdpi.com

Table 1: Summary of Electrophilic Substitution Reactions

| Reaction Type | Reagent(s) | Electrophile | Position of Attack | Expected Product |

|---|---|---|---|---|

| Halogenation | N-Halosuccinimide (NXS) | X⁺ | C-5 | 5-Halo-4-hydroxy-1H-pyrazole-3-carboxylic acid |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C-5 | 5-Nitro-4-hydroxy-1H-pyrazole-3-carboxylic acid |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C-5 | 5-(Aryl-diazenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid |

Nucleophilic Additions and Substitutions Involving this compound

The carboxylic acid group at the C-3 position is the primary center for nucleophilic reactions. These reactions typically proceed via nucleophilic acyl substitution, where a nucleophile replaces the -OH group of the carboxylic acid. The reactivity can be significantly enhanced by converting the carboxylic acid into a more electrophilic derivative, such as an acid chloride.

Esterification: this compound can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester product. masterorganicchemistry.com The ethyl ester of the related 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid has been reported, demonstrating the viability of this transformation. chemicalbook.com

Amidation: The formation of amides from this compound and an amine is another key nucleophilic acyl substitution reaction. While direct reaction is possible, it often requires high temperatures. A more common and efficient method involves the activation of the carboxylic acid, for instance, by converting it into an acid chloride intermediate. rsc.orgsemanticscholar.org The subsequent reaction with a primary or secondary amine readily yields the corresponding amide. eurekaselect.com

The conversion of the carboxylic acid to an acid chloride dramatically increases its reactivity towards nucleophiles. This transformation is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. eurekaselect.comlibretexts.org The resulting 4-hydroxy-1H-pyrazole-3-carbonyl chloride is a highly valuable synthetic intermediate. eurekaselect.comscispace.com

This acid chloride readily reacts with a wide range of nucleophiles in nucleophilic acyl substitution reactions:

Reaction with Alcohols: In the presence of a weak base like pyridine (B92270), the acid chloride reacts with alcohols to form esters in high yield. libretexts.orgresearchgate.net This method is often preferred over Fischer esterification as it proceeds under milder conditions and is irreversible.

Reaction with Amines: The reaction of the acid chloride with primary or secondary amines is a rapid and efficient method for synthesizing amides. scispace.comnih.govhud.ac.uk The reaction typically proceeds at room temperature or below.

Reaction with Other Nucleophiles: Other nitrogen nucleophiles, such as hydroxylamines and carbazates, also react with the acid chloride to yield the corresponding carboxamides and carbohydrazides, respectively. scispace.com

Grignard reagents (RMgX) are potent organometallic nucleophiles and strong bases. masterorganicchemistry.com The reaction of a Grignard reagent with this compound is multifaceted. Initially, the Grignard reagent will act as a base, deprotonating the acidic protons of the carboxylic acid and the phenolic hydroxyl group. This consumes two equivalents of the Grignard reagent and forms a carboxylate salt, which is generally unreactive toward further nucleophilic attack. youtube.com

To achieve addition to the carbonyl carbon, the carboxylic acid must first be converted into an ester or an acid chloride. When a pyrazole-3-carboxylic acid derivative, such as an ester, is treated with a Grignard reagent, a double addition occurs. masterorganicchemistry.comerciyes.edu.tr The mechanism involves:

Nucleophilic attack of the Grignard reagent on the ester carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the alkoxy group (-OR) from the intermediate to form a ketone.

A second, rapid nucleophilic attack by another molecule of the Grignard reagent on the newly formed ketone.

Protonation of the resulting alkoxide during aqueous workup to yield a tertiary alcohol. youtube.com

This pathway allows for the synthesis of 3-(dialkyl-hydroxymethyl)-substituted pyrazoles from pyrazole-3-carboxylic acid derivatives.

Table 2: Summary of Nucleophilic Reactions at the Carboxyl Group

| Reaction Type | Reagent(s) | Intermediate (if any) | Final Product |

|---|---|---|---|

| Esterification | R'-OH, H⁺ | Protonated Carbocation | 3-Alkoxycarbonyl-4-hydroxy-1H-pyrazole |

Hydroxyl Group Reactivity and Functionalization Strategies

The hydroxyl group at the C4 position of the pyrazole ring is a key site for functionalization, influencing the compound's electronic properties and potential for derivatization. Its reactivity is central to modifying the molecule for various applications.

The phenolic hydroxyl group of this compound can undergo standard functionalization reactions such as acylation and alkylation. These transformations are crucial for protecting the hydroxyl group or for introducing new functionalities to tailor the molecule's properties.

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This reaction forms an ester linkage. The process is a versatile method for introducing a wide array of acyl groups, thereby modifying the steric and electronic nature of the pyrazole system.

Alkylation introduces an alkyl group onto the hydroxyl oxygen, forming an ether. This is commonly achieved using alkyl halides in the presence of a base. The choice of base and solvent is critical to prevent competing N-alkylation at the pyrazole ring nitrogens.

These functionalization strategies are essential for creating derivatives with altered solubility, reactivity, and biological activity profiles.

| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |

|---|---|---|---|

| Acylation | Acid Halides, Anhydrides | Acyl (R-C=O) | Ester |

| Alkylation | Alkyl Halides, Sulfates | Alkyl (R) | Ether |

Tautomerism is a significant feature of hydroxypyrazoles, where the molecule can exist in different isomeric forms that are in equilibrium. For this compound, the most prominent form of tautomerism is keto-enol tautomerism. masterorganicchemistry.comfrontiersin.orgyoutube.com

The "enol" form is the 4-hydroxypyrazole structure itself. However, it can tautomerize to a "keto" form, specifically a pyrazol-4-one. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. nih.govresearchgate.net In many cases, the equilibrium may heavily favor one form, but the presence of the minor tautomer can be crucial for its reactivity. nih.gov For instance, the keto form possesses a reactive methylene (B1212753) group (CH2) at the C4 position, which can undergo different chemical reactions than the hydroxyl group of the enol form.

In addition to tautomerism, constitutional isomerism is also relevant. The molecular formula C4H4N2O3 can correspond to several other pyrazole derivatives where the positions of the hydroxyl and carboxylic acid groups are varied, such as 5-hydroxy-1H-pyrazole-3-carboxylic acid. These isomers are distinct compounds with different physical and chemical properties.

| Isomerism Type | Description | Forms for this compound |

|---|---|---|

| Keto-Enol Tautomerism | Equilibrium between a hydroxyl (enol) form and a carbonyl (keto) form. | 4-Hydroxypyrazole (Enol) ⇌ Pyrazol-4-one (Keto) |

| Constitutional Isomerism | Same molecular formula but different connectivity of atoms. | e.g., 5-Hydroxy-1H-pyrazole-3-carboxylic acid |

Ring Transformations and Rearrangement Reactions

The pyrazole ring is generally aromatic and stable, but under certain conditions, it can participate in ring transformation and rearrangement reactions. These reactions can be synthetically useful for accessing other heterocyclic systems or differently substituted pyrazoles.

For instance, [3+2] cycloaddition reactions of mesoionic compounds like sydnones with dipolarophiles can lead to the formation of a pyrazole ring through a ring transformation pathway. tandfonline.com While not a reaction of the pre-formed pyrazole, it demonstrates a synthetic route that involves the transformation of another ring system into a pyrazole. Other transformations can be initiated by the substituents on the pyrazole ring. For example, the presence of specific activating groups can make the ring susceptible to nucleophilic attack, which may lead to ring-opening. Subsequent recyclization can then yield a different heterocyclic or even an isomeric pyrazole structure.

Rearrangements, such as the [1s, 5s] sigmatropic shift, have been observed in fused pyrazole systems, leading to ring contraction and the formation of spirocyclic pyrazoles. nih.gov While direct evidence for such rearrangements in this compound is not prominent, the general reactivity patterns of pyrazoles suggest that appropriately designed derivatives could undergo such transformations. For example, unusual rearrangements have been observed in pyrazole nitrenes, leading to formal C-H acetoxylation and conversion of an azide (B81097) to an amine. mdpi.com

Metal Coordination Chemistry and Ligand Properties of this compound

This compound is an excellent candidate for use as a ligand in coordination chemistry. It possesses multiple potential donor sites: the two nitrogen atoms of the pyrazole ring, the oxygen atom of the hydroxyl group, and the two oxygen atoms of the carboxylate group. This poly-dentate character allows it to bind to metal ions in various ways, acting as a versatile building block for coordination complexes, polymers, and metal-organic frameworks (MOFs). researchgate.netdtu.dk

The molecule can coordinate to transition metal ions through several modes. A common and stable coordination mode involves the formation of a chelate ring. The carboxylate group can act as a bidentate chelating ligand, binding to a metal center through both oxygen atoms. Alternatively, chelation can occur through one of the carboxylate oxygens and the adjacent pyrazole nitrogen atom (N2). The hydroxyl group's oxygen can also participate in coordination, further increasing the ligand's denticity.

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium (which determines the protonation state of the ligand), and the presence of other coordinating solvents or ligands. unibo.itacs.org For example, a related ligand, 5-hydroxy-1H-pyrazole-3-carboxylic acid, has been shown to coordinate with Mn(II), Cd(II), and Cu(II) in different modes, sometimes losing one proton and in other cases losing two. rsc.org

The ability of this compound to bridge multiple metal centers makes it an ideal building block (or "linker") for the construction of extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netdtu.dknih.gov

The resulting MOFs can exhibit high porosity and large surface areas, making them promising materials for applications in gas storage, separation, and catalysis. nih.gov The combination of pyrazole and carboxylic acid functionalities in a single linker is a well-established strategy for creating robust and functional MOFs. researchgate.netdtu.dk For instance, various pyrazole carboxylic acid ligands have been successfully used to synthesize novel coordination polymers with photocatalytic properties. rsc.orgacs.org

| Structural Feature | Potential Coordination Sites | Role in Extended Structures |

|---|---|---|

| Carboxylic Acid | Two Oxygen atoms (O, O') | Chelating, Bridging metal centers |

| Pyrazole Ring | Two Nitrogen atoms (N1, N2) | Coordination to metal ions, extending the network |

| Hydroxyl Group | One Oxygen atom (O) | Coordination, Hydrogen bonding within the framework |

Structural Elucidation of Metal Complexes

Following a comprehensive search of scientific literature and crystallographic databases, no published studies detailing the synthesis and structural elucidation of metal complexes specifically involving the ligand this compound were found.

The available research on pyrazole-carboxylic acid ligands focuses on related, but structurally distinct, molecules. For instance, detailed structural analyses have been conducted on metal complexes of pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and various substituted derivatives such as 4-nitropyrazole-3-carboxylic acid and 4-chloro-1H-pyrazole-3-carboxylic acid. nih.govresearchgate.netresearchgate.net These studies reveal diverse coordination modes, including monodentate, bidentate, and bridging behaviors, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks. researchgate.netrsc.org

However, the specific influence of the 4-hydroxy substituent on the coordination chemistry and the resulting crystal structures of metal complexes with this compound remains uninvestigated in the currently accessible literature. Consequently, data on coordination geometries, bond lengths, bond angles, and crystallographic parameters for metal complexes of this particular ligand are not available. The creation of data tables and a detailed discussion on its complex structures is therefore not possible.

Derivatization and Functionalization Strategies for 4 Hydroxy 1h Pyrazole 3 Carboxylic Acid

Synthesis of Esters and Amides from 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

The carboxylic acid functionality at the C3 position of the pyrazole (B372694) ring is a prime site for derivatization into esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and target engagement.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Another common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. researchgate.net

Amide Formation: The synthesis of amides from this compound can be accomplished through several routes. A direct approach involves heating the carboxylic acid with an amine, though this often requires high temperatures. A more efficient method is the coupling of the carboxylic acid with an amine using a coupling agent. Alternatively, the carboxylic acid can be converted to its acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding amide. youtube.comkhanacademy.org Pyrazole carboxylic acid amides have been synthesized from their corresponding carbonyl chlorides for various applications. nih.gov

A series of 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides have been synthesized and evaluated for their biological activities. nih.gov Similarly, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been prepared and tested. mdpi.com

| Derivative | General Method | Key Reagents |

|---|---|---|

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Esters | Acyl Chloride Intermediate | SOCl₂, Alcohol |

| Amides | Acyl Chloride Intermediate | SOCl₂, Amine |

| Amides | Coupling Agent | Amine, Coupling Agent (e.g., DCC, EDC) |

Formation of Hydrazide Analogs and Related Heterocyclic Systems (e.g., Triazolones, Thiadiazoles, Oxadiazoles)

The ester derivative of this compound is a key intermediate for the synthesis of hydrazide analogs. Treatment of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of 4-hydroxy-1H-pyrazole-3-carbohydrazide. This carbohydrazide (B1668358) is a versatile building block for the construction of various five-membered heterocyclic rings. researchgate.netnih.govafricaresearchconnects.com

Triazolones: The reaction of the carbohydrazide with isothiocyanates yields thiosemicarbazide (B42300) intermediates, which can be cyclized to form 4-substituted-1,2,4-triazolin-3-thiones. researchgate.netnih.gov

Thiadiazoles: Cyclization of the thiosemicarbazide precursors in the presence of a dehydrating agent like concentrated sulfuric acid can lead to the formation of 2-substituted-1,3,4-thiadiazoles. researchgate.netnih.govchemmethod.com The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts from acid hydrazides which react with reagents like ammonium (B1175870) thiocyanate (B1210189) followed by cyclization. chemmethod.com

Oxadiazoles: Oxidative cyclization of hydrazones, derived from the reaction of the carbohydrazide with various aldehydes, can produce 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Common synthetic routes for 1,3,4-oxadiazoles involve the cyclization of diacylhydrazines using dehydrating agents such as phosphorus oxychloride. nih.gov Another approach is the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazides, which then undergo cyclodesulfurization. luxembourg-bio.com A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been successfully converted into derived 1,3,4-oxadiazoles. researchgate.netnih.gov

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

|---|---|---|

| Triazolone (Thione) | Thiosemicarbazide | Isothiocyanates |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄ |

| 1,3,4-Oxadiazole | Diacylhydrazine or Hydrazone | POCl₃, I₂, HgO |

Regioselective Functionalization of the Pyrazole Ring and Substituents

Regioselective functionalization of the pyrazole ring and its substituents is crucial for fine-tuning the properties of the final molecule. The pyrazole ring has multiple positions that can be selectively modified.

A novel two-step synthesis has been developed for the regioselective preparation of methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. nih.gov This method involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides with tert-butoxy-bis(dimethylamino)methane. nih.gov This approach allows for the controlled placement of substituents on the pyrazole ring.

Furthermore, the formylation of pyrazole-3-carboxylic acid esters using the Vilsmeier-Haack reaction is a key strategy for introducing a formyl group at the C4 position. nuph.edu.ua This aldehyde functionality can then be further transformed into various other groups. The electrooxidative functionalization of pyrazole derivatives has also been explored as an efficient method for the synthesis of C-Cl, C-Br, C-I, and C-S coupling products. nih.gov

Incorporation into Poly-heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused poly-heterocyclic systems. These complex structures are of significant interest in drug discovery and materials science.

For instance, esters of 4-formylpyrazole-3-carboxylic acids are effective substrates for constructing biologically active pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyridazine systems. nuph.edu.uasemanticscholar.org The cyclocondensation reactions often involve the formyl and ester groups of the pyrazole precursor. Aminopyrazoles, which can be derived from pyrazole carboxylic acids, are versatile building blocks for the synthesis of pyrazole-fused heterocycles through multicomponent reactions. researchgate.net The formation of a pyridine (B92270) ring fused to an existing pyrazole ring is a major strategy for synthesizing 1H-pyrazolo[3,4-b]pyridines. nih.gov

Theoretical and Computational Investigations of 4 Hydroxy 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are used to investigate the electronic structure and reactivity of molecules by calculating the electron density. nih.gov A popular and widely used functional within DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT to provide reliable results for a wide range of chemical systems. nih.gov These calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic data. dergipark.org.tr For pyrazole (B372694) derivatives, DFT calculations have been successfully used to analyze molecular structures, vibrational modes, and electronic characteristics. researchgate.netuomphysics.net

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. nih.gov Using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry, which provides key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

For a molecule like 4-Hydroxy-1H-pyrazole-3-carboxylic acid, conformational analysis is also important. This involves studying the different spatial arrangements of the atoms (conformers) that can arise from rotation around single bonds, such as the C-O bond of the hydroxyl group or the C-C bond connecting the carboxylic acid group to the pyrazole ring. The relative energies of these conformers are calculated to identify the most stable, or ground-state, conformation. For instance, studies on similar molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown that planar conformations can be stabilized by intramolecular hydrogen bonds, for example, between the pyrazole N-H proton and the carbonyl oxygen of the carboxylic acid group. nih.gov

| Parameter | Bond/Angle | Calculated Value (Gas Phase) |

| Bond Length | N36-N37 | 1.337 Å |

| Bond Length | C35-N36 | 1.354 Å |

| Bond Length | C34-C35 | 1.428 Å |

| Bond Angle | C35-N36-N37 | 105.1° |

| Bond Angle | N36-N37-C38 | 113.1° |

| Bond Angle | C34-C35-N36 | 121.7° |

Note: The data in this table is for 1H-pyrazole-3-carboxylic acid and serves as an example of typical results from DFT calculations. Atom numbering is based on the source publication. researchgate.net

The electronic reactivity of a molecule can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

A comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov The HOMO was found to be localized on the electron-rich aromatic systems, while the LUMO was distributed over the pyrazole and carboxylic acid groups. nih.gov

The following table shows example quantum chemical parameters calculated for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid to illustrate the typical output of such an analysis.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.907 |

| LUMO Energy | ELUMO | -1.449 |

| HOMO-LUMO Gap | ΔE | 4.458 |

| Ionization Potential | I | 5.907 |

| Electron Affinity | A | 1.449 |

| Chemical Hardness | η | 2.229 |

| Chemical Softness | S | 0.224 |

| Electronegativity | χ | 3.678 |

| Electrophilicity Index | ω | 3.023 |

Note: The data in this table is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as an example of typical results from DFT calculations. nih.gov

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MESP is plotted onto the molecule's electron density surface, with different colors representing different potential values. nih.gov Typically, red indicates regions of negative electrostatic potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. rsc.org Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MESP map would be expected to show significant negative potential (red/orange) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as these are the most electronegative atoms and represent the primary sites for electrophilic attack or hydrogen bonding. nih.gov Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the acidic protons of the carboxylic acid, hydroxyl, and pyrazole N-H groups. researchgate.net This analysis helps in understanding intermolecular interactions and chemical reactivity. nih.gov

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation and crystal packing. The NCI analysis, based on the Reduced Density Gradient (RDG), is a computational method used to identify and visualize these weak interactions in real space. scielo.org.mx

The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), different types of interactions can be distinguished. researchgate.net

Strong attractive interactions (Hydrogen bonds): Appear as spikes in the plot at large negative values of sign(λ₂)ρ, typically colored blue in 3D visualizations.

Weak attractive interactions (van der Waals): Appear as spikes near zero on the sign(λ₂)ρ axis, colored green.

Strong repulsive interactions (Steric clashes): Appear as spikes at large positive values of sign(λ₂)ρ, colored red.

This analysis would be particularly insightful for this compound, as it could reveal intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, as well as predict how the molecules interact with each other in a condensed phase. nih.gov

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry can also be used to simulate chemical reactions, providing detailed information about reaction mechanisms that can be difficult to obtain experimentally. researchgate.net Reaction pathway simulations involve mapping the potential energy surface as the reactants transform into products. A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, these simulations could be used to study various reactions, such as its synthesis, decomposition, or its interaction with other molecules. For example, DFT calculations have been used to support proposed mechanisms for the synthesis of pyrazole derivatives, determining whether a reaction proceeds via a 5-endo-dig or 6-exo-dig cyclization by comparing the activation energies of the respective transition states. acs.org Such studies provide fundamental insights into the molecule's reactivity and can guide the design of new synthetic routes.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. nih.gov These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to assign specific vibrational modes (e.g., O-H stretch, C=O stretch, ring deformations) to the observed absorption bands. nih.gov For pyrazole derivatives, characteristic vibrations include the N-H stretch, C=N stretching, and various ring stretching and bending modes. researchgate.net The carboxylic acid group would show a prominent C=O stretching vibration (typically around 1700 cm⁻¹) and a broad O-H stretching band. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. oregonstate.edu The calculated chemical shifts are then compared to experimental values to aid in structure elucidation. rsc.org Theoretical predictions can help resolve ambiguities in spectral assignments and provide a deeper understanding of how the electronic environment around each nucleus influences its chemical shift. researchgate.net For this compound, calculations would predict the chemical shifts for the pyrazole ring protons and carbons, as well as those for the hydroxyl and carboxylic acid groups.

The table below provides an example of calculated ¹³C NMR chemical shifts for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, illustrating the type of data generated.

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C4 | 140.7 |

| C5 | 110.1 |

| C6 | 143.2 |

| C10 | 161.4 |

| C13 | 108.9 |

Note: The data in this table is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as an example of typical results from GIAO/DFT calculations. Atom numbering is based on the source publication. nih.gov

Solvent Effects on the Reactivity and Structure of this compound

The surrounding solvent medium plays a critical role in modulating the structural properties and chemical reactivity of pyrazole derivatives, including this compound. Computational studies on the related 1H-pyrazole-3-carboxylic acid have shown that the molecule's electronic properties are significantly influenced by the solvent environment. For instance, calculations revealed that the dipole moment of a similar pyrazole derivative increased substantially when moving from the gas phase to an aqueous solution, indicating a strong interaction with polar solvent molecules. researchgate.net

The choice of solvent is also a determining factor in synthetic transformations. For example, the reaction of various pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride, a Grignard reagent, is typically conducted in tetrahydrofuran (B95107) (THF). THF is a suitable solvent as it is inert to the Grignard reagent and effectively solvates the reactants, facilitating the nucleophilic attack at the carbonyl moieties of the pyrazole compounds. Furthermore, the tautomeric balance, which has a profound effect on reactivity, is itself influenced by the solvent. In less basic solvents such as THF and dioxane, small quantities of the 2-pyrazolin-5-one tautomer may exist in equilibrium with the more stable 3-hydroxy pyrazole form. researchgate.net The presence of different tautomers, even in small amounts, can open up alternative reaction pathways.

| Property | Solvent Type | Observed Effect | Reference |

|---|---|---|---|

| Dipole Moment | Aqueous Solution (Polar) | Significant increase compared to the gas phase. | researchgate.net |

| Aggregation State | Nonpolar (e.g., CDCl₃, C₆D₆) | Favors the formation of hydrogen-bonded dimers. | nih.gov |

| Aggregation State | Polar (e.g., DMSO-d₆) | Favors the existence of monomeric species. | nih.gov |

| Reaction Medium | Aprotic Ether (e.g., THF) | Effective for reactions with organometallic reagents like Grignard reagents. |

Tautomeric Equilibria Modeling and Energetics

This compound can theoretically exist in several tautomeric forms due to the mobility of protons. The primary equilibrium is the keto-enol tautomerism between the hydroxypyrazole (enol) form and the corresponding pyrazolone (B3327878) (keto) forms. Computational chemistry provides essential tools for modeling these equilibria and determining the relative stabilities of the different tautomers.

Theoretical calculations, such as those using the MNDO method, have been applied to investigate the energetics of tautomerism in N-unsubstituted pyrazolones. researchgate.net Such studies consistently predict that the hydroxypyrazole forms are the most stable tautomers in the vapor phase for many substitution patterns. researchgate.net This stability is attributed to the aromaticity of the pyrazole ring in the hydroxy tautomer. Density Functional Theory (DFT) approaches are also widely used to model the keto-enol tautomerism of pyrazolone derivatives, allowing for the calculation of thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) differences between tautomers. nih.gov These parameters are crucial for predicting the tautomeric equilibrium constants (Keq). nih.gov

| Compound Type | Medium | Predominant Tautomeric Form | Method/Observation | Reference |

|---|---|---|---|---|

| N-Unsubstituted Pyrazolones | Vapor Phase | Hydroxypyrazole (Enol) | MNDO+CI Calculations | researchgate.net |

| 1-Phenyl-1H-pyrazol-3-ol | Nonpolar Solvents (CDCl₃) | 3-Hydroxy Form | NMR Spectroscopy | nih.gov |

| Methyl 3-hydroxypyrazole-4-carboxylate | Polar Solvent (DMSO-d₆) | 3-Hydroxy Form | NMR Spectroscopy | beilstein-journals.org |

| 4-Substituted Pyrazolones | Solid State vs. Solution | Equilibrium can shift (e.g., enol in solid, keto in solution) | IR and NMR Spectroscopy | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| 1H-pyrazole-3-carboxylic acid |

| 1-phenyl-1H-pyrazol-3-ol |

| Methylmagnesium chloride |

| Tetrahydrofuran (THF) |

| Methyl 3-hydroxypyrazole-4-carboxylate |

Advanced Spectroscopic and Structural Elucidation Studies in 4 Hydroxy 1h Pyrazole 3 Carboxylic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 4-Hydroxy-1H-pyrazole-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR: One-dimensional NMR spectra offer the first crucial look at the molecule's structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the proton on the pyrazole (B372694) ring (C5-H), the N-H proton, the hydroxyl (-OH) proton, and the carboxylic acid (-COOH) proton. The chemical shifts of the -OH, -NH, and -COOH protons can be broad and their positions are often solvent-dependent due to hydrogen bonding and exchange with solvent molecules.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the three pyrazole ring carbons, and the carboxylic acid carbon are expected. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon of the carboxylic acid group typically appears significantly downfield.

2D NMR Techniques: For more complex derivatives or to confirm assignments, 2D NMR is employed. ipb.ptomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edumdpi.com For a derivative of this compound with substituents, COSY can trace the proton connectivity within the pyrazole ring and its side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This is crucial for definitively assigning the chemical shifts of protonated carbons in the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.eduthieme-connect.de It is particularly powerful for identifying quaternary carbons (like C3 and C4 of the parent compound) by observing their long-range couplings to nearby protons. For example, the C5-H proton would show a correlation to the C3 and C4 carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining the stereochemistry and conformation of derivatives.

These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and its derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on typical chemical shifts for pyrazole and carboxylic acid moieties and may vary with solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~145-155 |

| C4 | - | ~125-135 |

| C5 | ~7.5-8.0 | ~100-110 |

| COOH | ~12.0-13.0 (broad) | ~160-170 |

| 4-OH | ~9.0-10.0 (broad) | - |

| 1-NH | ~13.0-14.0 (broad) | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. mdpi.com

For this compound, these techniques can confirm the presence of key functional groups:

O-H Stretching: A broad absorption band is expected in the FT-IR spectrum, typically in the range of 3500-2500 cm⁻¹, arising from the overlapping stretching vibrations of the carboxylic acid O-H and the phenolic O-H groups, which are involved in hydrogen bonding.

N-H Stretching: The stretching vibration of the N-H bond in the pyrazole ring is typically observed around 3200-3100 cm⁻¹. researchgate.net

C=O Stretching: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group should appear in the region of 1725-1700 cm⁻¹. nih.gov

C=C and C=N Stretching: Vibrations associated with the pyrazole ring's double bonds (C=C and C=N) are expected in the 1600-1450 cm⁻¹ fingerprint region. researchgate.net

C-O Stretching and O-H Bending: These vibrations, associated with the hydroxyl and carboxylic acid groups, appear in the 1400-1200 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While C=O and O-H stretches are often weak in Raman spectra, the pyrazole ring vibrations are typically strong, providing a clear fingerprint of the heterocyclic core. researchgate.net The comparison between FT-IR and FT-Raman spectra helps in a more complete vibrational assignment. scialert.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H (Carboxylic Acid & Phenol) | Stretching | 3500 - 2500 | Strong, Broad |

| N-H (Pyrazole Ring) | Stretching | 3200 - 3100 | Medium |

| C-H (Pyrazole Ring) | Stretching | 3100 - 3000 | Medium-Weak |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=C / C=N (Pyrazole Ring) | Stretching | 1600 - 1450 | Medium-Strong |

| O-H / N-H | Bending | 1450 - 1350 | Medium |

| C-O | Stretching | 1300 - 1200 | Medium-Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₄H₄N₂O₃), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways for pyrazole carboxylic acids include:

Decarboxylation: Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂), leading to a significant fragment ion.

Loss of Water: Dehydration involving the hydroxyl and/or carboxylic acid groups.

Ring Cleavage: The pyrazole ring can undergo fragmentation, often involving the loss of HCN or N₂ molecules, which is a characteristic fragmentation pattern for many nitrogen-containing heterocycles. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 128.08 g/mol )

| m/z Value (Predicted) | Identity of Fragment | Neutral Loss |

| 128 | [M]⁺ | - |

| 111 | [M - OH]⁺ | •OH |

| 110 | [M - H₂O]⁺ | H₂O |

| 84 | [M - CO₂]⁺ | CO₂ |

| 83 | [M - COOH]⁺ | •COOH |

X-ray Crystallography of this compound Derivatives and Complexes

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles. For derivatives of this compound, crystallography can elucidate the exact conformation of the molecule and reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

Studies on related pyrazole carboxylic acids have shown that these molecules often form extensive hydrogen-bonding networks in the solid state. researchgate.netresearchgate.net The carboxylic acid group can form dimers with neighboring molecules, and the hydroxyl and pyrazole N-H groups can act as both hydrogen bond donors and acceptors. cambridge.org These interactions dictate the crystal packing and influence the material's physical properties. When coordinated to metal ions, these pyrazole derivatives can form complex coordination polymers with interesting structural motifs. researchgate.netmdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic structure and extent of conjugation in a molecule.

The pyrazole ring is an aromatic system, and this compound is expected to exhibit absorption bands corresponding to π→π* electronic transitions. researchgate.net The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the pyrazole ring. The hydroxyl (-OH) and carboxylic acid (-COOH) groups can influence the electronic transitions through their electron-donating and electron-withdrawing effects, respectively. rsc.org The solvent can also affect the absorption spectrum, particularly for polar molecules capable of hydrogen bonding. Changes in pH can lead to the ionization of the acidic and phenolic protons, causing shifts in the absorption maxima, a phenomenon that can be used to determine pKa values.

Table 4: Typical Electronic Transitions for Pyrazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 300 | High-energy transition within the conjugated pyrazole ring system. |

| n → π | > 280 | Lower-energy transition involving non-bonding electrons on nitrogen or oxygen atoms. Often has lower intensity. |

Applications of 4 Hydroxy 1h Pyrazole 3 Carboxylic Acid in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis (e.g., Pyrazolopyridazinones)

The pyrazole (B372694) ring is a foundational component in the synthesis of more complex, fused heterocyclic systems. Pyrazole-3-carboxylic acid derivatives are particularly effective as intermediates in cyclocondensation reactions to form bicyclic structures like pyrazolopyridazinones. researchgate.net These reactions typically involve the reaction of the pyrazole derivative with a hydrazine (B178648) compound.

For instance, the synthesis of pyrazolo[3,4-d]pyridazinones can be achieved through the cyclocondensation of 1H-pyrazole-3-carboxylic acid derivatives with hydrazine hydrate (B1144303) or phenylhydrazine. researchgate.net The carboxylic acid moiety or its activated form (like an acid chloride) on the pyrazole ring reacts with the hydrazine to form the second heterocyclic ring, the pyridazinone. This strategy is a straightforward and efficient method for accessing this class of compounds, which are of interest in medicinal chemistry. researchgate.netrsc.org The reaction pathway leverages the nucleophilicity of the hydrazine and the electrophilicity of the carboxyl group on the pyrazole core.

Table 1: Synthesis of Pyrazolopyridazinones from Pyrazole-3-Carboxylic Acid Derivatives

| Pyrazole Precursor | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 1H-pyrazole-3-carboxylic acid | Phenylhydrazine or Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine | researchgate.net |

| 1H-pyrazole-3-carbonyl chloride | Phenylhydrazine or Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine | researchgate.net |

Building Block for Complex Molecular Architectures and Scaffolds

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to participate in various biological interactions. nih.gov 4-Hydroxy-1H-pyrazole-3-carboxylic acid serves as a versatile building block for constructing complex molecular architectures designed for therapeutic applications. nih.govresearchgate.net Its rigid, aromatic structure provides a stable core from which different functional groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

The pyrazole ring's two nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for binding to biological targets like protein kinases. nih.gov The carboxylic acid and hydroxyl groups offer convenient handles for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. nih.govmdpi.com This scaffold is a key component in the development of inhibitors for various enzymes and receptors, and its derivatives have been explored for anticancer, anti-inflammatory, and other therapeutic activities. nih.govresearchgate.net The ability to functionalize the pyrazole ring at multiple positions allows chemists to fine-tune the steric and electronic properties of the final molecule to optimize its pharmacological profile. nih.gov

Table 2: Examples of Complex Scaffolds Derived from Pyrazole Building Blocks

| Scaffold Type | Therapeutic Target Area | Key Structural Feature | Reference |

|---|---|---|---|

| Pyrazole-based Kinase Inhibitors | Oncology | Mimics adenine (B156593) to bind in the ATP pocket of kinases | nih.gov |

| Pyrazole-carboxamides | Agrochemicals (Fungicides) | Inhibition of succinate (B1194679) dehydrogenase (SDH) | mdpi.com |

| 1H-Pyrazolo[3,4-b]pyridines | Antitumor, Anti-inflammatory | Fused heterocyclic system with diverse substitution patterns | nih.gov |

Catalyst or Ligand Precursor in Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, pyrazole-containing molecules are widely used as ligands for transition metal complexes. researchgate.net The nitrogen atoms of the pyrazole ring are excellent donors and can coordinate to metal centers to form stable complexes. This compound is a bifunctional ligand precursor; both the pyrazole nitrogen atoms and the carboxylate group can participate in metal coordination.

These pyrazole-based ligands are used to synthesize metal complexes with interesting catalytic properties. For example, cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated excellent catalytic activity for the oxygen evolution reaction (OER) and moderate activity for the oxygen reduction reaction (ORR), which are critical processes in energy conversion and storage technologies. rsc.org The synthesis of new metal complexes with pyrazole ligands is a key area of research aimed at developing catalysts that can enhance reaction efficiency, improve product selectivity, and reduce environmental impact by allowing reactions to proceed under milder conditions. researchgate.net

Table 3: Metal Complexes with Pyrazole Carboxylic Acid Ligands and Their Applications

| Ligand | Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|---|

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cobalt(II) | Mononuclear Complex | Electrocatalyst for OER and ORR | rsc.org |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cadmium(II) | Mononuclear Complex & 3D Coordination Polymer | Luminescence | rsc.org |

Precursor for Advanced Materials (e.g., in MOF synthesis for specific structural features)

This compound and related pyrazole-based carboxylic acids are valuable organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are a class of crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. dntb.gov.ua The structure of the organic linker plays a crucial role in determining the topology, porosity, and functionality of the resulting MOF. researchgate.net

Pyrazole carboxylic acids are effective linkers because the combination of the rigid pyrazole ring and the coordinating carboxylate group provides a well-defined geometry for building stable, porous frameworks. researchgate.net The nitrogen atoms of the pyrazole ring can also participate in coordination, leading to diverse and robust network structures. These features make pyrazole-based MOFs attractive for a variety of applications, including gas storage, chemical sensing, and catalysis. researchgate.netdigitellinc.com For instance, MOFs constructed with pyrazole-based ligands have been investigated for their luminescent sensing capabilities and catalytic performance. researchgate.net The ability to tailor the organic ligand allows for the design of MOFs with specific pore sizes and chemical environments, enabling their use in highly selective applications. digitellinc.com